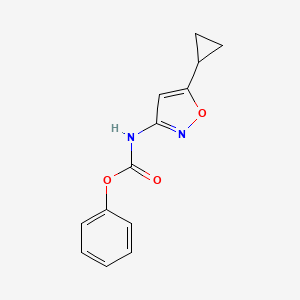
2-(4-((Tert-butyldimethylsilyl)oxy)phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-((Tert-butyldimethylsilyl)oxy)phenyl)acetic acid is an organic compound that features a phenylacetic acid core with a dimethyl-tert-butylsilyloxy group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Tert-butyldimethylsilyl)oxy)phenyl)acetic acid typically involves the protection of the hydroxyl group on the phenylacetic acid with a dimethyl-tert-butylsilyl (TBS) group. This can be achieved through the reaction of phenylacetic acid with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
2-(4-((Tert-butyldimethylsilyl)oxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides or other nucleophiles can be used to replace the silyloxy group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-(4-((Tert-butyldimethylsilyl)oxy)phenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-((Tert-butyldimethylsilyl)oxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The silyloxy group can influence the compound’s reactivity and stability, affecting how it interacts with enzymes and other biological molecules. The phenylacetic acid moiety can participate in various biochemical reactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
Phenylacetic acid: A simpler analog without the silyloxy group.
4-Hydroxyphenylacetic acid: Contains a hydroxyl group instead of a silyloxy group.
4-Methoxyphenylacetic acid: Features a methoxy group in place of the silyloxy group.
Uniqueness
2-(4-((Tert-butyldimethylsilyl)oxy)phenyl)acetic acid is unique due to the presence of the dimethyl-tert-butylsilyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
属性
分子式 |
C14H22O3Si |
|---|---|
分子量 |
266.41 g/mol |
IUPAC 名称 |
2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]acetic acid |
InChI |
InChI=1S/C14H22O3Si/c1-14(2,3)18(4,5)17-12-8-6-11(7-9-12)10-13(15)16/h6-9H,10H2,1-5H3,(H,15,16) |
InChI 键 |
HFGPEISRKIZIHV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 2-[2-hydroxy-1-(hydroxymethyl)ethyl]hydrazine carboxylate](/img/structure/B8275616.png)



![Phenyl [1-methyl-5-(tritylamino)pyrazol-4-yl]carbamate](/img/structure/B8275644.png)





![1,1-dimethylethyl (3S,4S)-3-hydroxy-4-[({[(phenylmethyl)oxy]carbonyl}amino)methyl]-1-pyrrolidinecarboxylate](/img/structure/B8275700.png)


